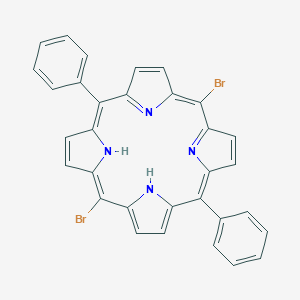

5,15-Dibromo-10,20-diphenylporphine

Description

Structure

3D Structure

Properties

IUPAC Name |

5,15-dibromo-10,20-diphenyl-21,22-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H20Br2N4/c33-31-25-15-11-21(35-25)29(19-7-3-1-4-8-19)22-12-16-26(36-22)32(34)28-18-14-24(38-28)30(20-9-5-2-6-10-20)23-13-17-27(31)37-23/h1-18,35,37H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGDWJTUQWOPHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)Br)C7=CC=CC=C7)Br)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H20Br2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458220 | |

| Record name | 5,15-DIBROMO-10,20-DIPHENYLPORPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

620.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151256-86-9 | |

| Record name | 5,15-DIBROMO-10,20-DIPHENYLPORPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Functionalization Strategies

Synthetic Pathways to 5,15-Diphenylporphyrin Precursors

The creation of 5,15-diphenylporphyrin (DPP) is a critical first step, for which several synthetic strategies have been optimized to ensure high yields and purity. These methods primarily revolve around the condensation of dipyrromethanes with an appropriate aldehyde.

MacDonald [2+2] Condensation Approaches

The MacDonald [2+2] condensation is a cornerstone of porphyrin synthesis, involving the reaction of a 1,9-diformyldipyrromethane with a dipyrromethane dicarboxylic acid or, in a more direct approach, the condensation of two equivalents of a dipyrromethane with two equivalents of an aldehyde. nih.gov For the synthesis of 5,15-diphenylporphyrin, this typically involves the acid-catalyzed condensation of dipyrromethane and benzaldehyde (B42025). cyberleninka.ru This method, while foundational, has been the subject of numerous optimizations to improve yields and simplify purification.

Optimized Routes for Dipyrromethane and 5,15-Diphenylporphyrin Synthesis

Optimized procedures for the synthesis of DPP focus on both the efficient preparation of the dipyrromethane precursor and the conditions of the final condensation step. An improved method for synthesizing 5-phenyldipyrromethane involves the acid-catalyzed condensation of a large excess of pyrrole (B145914) with benzaldehyde, which acts as both reactant and solvent. scispace.com This approach can produce the desired dipyrromethane in high yields.

Following the synthesis of the dipyrromethane, the subsequent [2+2] condensation with benzaldehyde under acidic conditions, followed by oxidation, leads to the formation of 5,15-diphenylporphyrin. A reliable procedure involves reacting dipyrromethane and benzaldehyde in dry methylene (B1212753) chloride in the presence of an acid catalyst like trifluoroacetic acid (TFA). The reaction mixture is then treated with an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to afford the aromatic porphyrin macrocycle. cyberleninka.ru Yields for this condensation step have been reported to be in the range of 3% to as high as 92% under optimized conditions, though reproducibility can be a challenge. orgsyn.org A more consistently high-yielding approach involves the reaction of 5-phenyldipyrromethane with trimethyl orthoformate, which has been reported to produce 5,15-diphenylporphyrin in a 21% yield. orgsyn.org

| Precursor Synthesis | Reactants | Catalyst/Solvent | Yield |

| 5-Phenyldipyrromethane | Pyrrole, Benzaldehyde | Trifluoroacetic acid | 75-92% scispace.com |

| 5,15-Diphenylporphyrin | Dipyrromethane, Benzaldehyde | TFA, CH2Cl2, then DDQ | 63% cyberleninka.ru |

| 5,15-Diphenylporphyrin | 5-Phenyldipyrromethane, Trimethyl orthoformate | Not specified | 21% orgsyn.org |

Regioselective Bromination Techniques for Meso Positions

With 5,15-diphenylporphyrin in hand, the next crucial step is the selective introduction of bromine atoms at the remaining two meso positions (10 and 20). This regioselectivity is key to creating a versatile building block for further functionalization.

Application of N-Bromosuccinimide (NBS) in Bromination

The use of N-bromosuccinimide (NBS) is a well-established and highly effective method for the regioselective bromination of porphyrins. researchgate.net For 5,15-diphenylporphyrin, the reaction with NBS in a mixture of chloroform (B151607) and pyridine (B92270) at 0°C leads to the exclusive formation of 5,15-dibromo-10,20-diphenylporphine in high yield. nih.gov The phenyl groups at the 5 and 15 positions direct the bromination to the electron-rich, unsubstituted 10 and 20 meso positions.

A modified procedure involves dissolving 5,15-diphenylporphyrin in a mixture of dichloromethane (B109758) and methanol (B129727), followed by the addition of NBS. This reaction proceeds smoothly at room temperature and can be completed in as little as 15 minutes. cyberleninka.ru

| Product | Starting Material | Reagent | Solvent | Yield |

| This compound | 5,15-Diphenylporphyrin | NBS | Chloroform/Pyridine | 96% nih.gov |

| 5-Bromo-10,20-diphenylporphyrin | 5,15-Diphenylporphyrin | NBS | CH2Cl2/MeOH | 81% cyberleninka.ru |

Transition Metal-Catalyzed Cross-Coupling Reactions

The true synthetic utility of this compound is realized in its ability to undergo transition metal-catalyzed cross-coupling reactions. These reactions allow for the precise installation of a wide array of substituents at the brominated meso positions, leading to the creation of complex, functionalized porphyrin architectures.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds. nih.gov In the context of porphyrin chemistry, it is widely used to couple aryl or vinyl boronic acids with halogenated porphyrins. researchgate.net The reaction of this compound with various arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh3)4 or Pd2(dba)3, and a base affords the corresponding 5,15-diaryl-10,20-diphenylporphyrins.

This methodology provides a modular approach to synthesizing A2B2-type porphyrins with diverse electronic and steric properties, depending on the nature of the arylboronic acid used. The reaction conditions are generally mild, and the tolerance of a wide range of functional groups on the boronic acid partner makes this a highly attractive strategy for creating tailor-made porphyrin systems.

| Arylboronic Acid | Catalyst | Base | Product |

| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | 5,10,15,20-Tetraphenylporphyrin |

| 4-Methylphenylboronic acid | Pd2(dba)3/SPhos | K3PO4 | 5,15-Bis(4-methylphenyl)-10,20-diphenylporphyrin |

| 4-Methoxyphenylboronic acid | Pd(OAc)2/Buchwald Ligand | Cs2CO3 | 5,15-Bis(4-methoxyphenyl)-10,20-diphenylporphyrin |

| 3,5-Diformylphenylboronic acid | Not specified | Not specified | 5,15-Bis(3,5-diformylphenyl)-10,20-diphenylporphyrin nih.gov |

Synthesis of Unsymmetrically Substituted meso-Tetraarylporphyrins

The synthesis of unsymmetrically substituted meso-tetraarylporphyrins, specifically those with a trans-A₂B₂ arrangement, can be efficiently achieved starting from this compound. This method provides a significant advantage over mixed aldehyde condensations, which often result in a statistical mixture of porphyrins that are challenging to separate. The palladium-catalyzed Suzuki coupling reaction is a powerful tool in this context, allowing for the sequential introduction of different aryl groups at the brominated meso-positions.

The process typically involves the reaction of the dibromoporphyrin with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. By carefully controlling the stoichiometry of the reagents, it is possible to achieve either monosubstitution or disubstitution. For the synthesis of an A₂BC-type porphyrin, a monosubstituted bromo-arylporphyrin is first isolated and then subjected to a second Suzuki coupling with a different arylboronic acid. This stepwise approach offers a rational and high-yielding route to complex porphyrin structures with precisely defined substitution patterns.

Incorporation of Ethynyl (B1212043) and Ester Functionalities

The introduction of ethynyl and ester functionalities onto the porphyrin core can significantly modify its electronic and structural properties. A facile route to achieve this involves the synthesis of a trans-A₂B₂-porphyrin bearing ester groups on the B-type phenyl rings, followed by the introduction of ethynyl groups at the brominated A-positions. semanticscholar.org

For instance, 5,15-dibromo-10,20-bis(4-ethoxycarbonyl-phenyl)porphyrin can be synthesized and subsequently used as a scaffold. semanticscholar.org The ethynyl groups are then introduced via a Sonogashira cross-coupling reaction, which involves the coupling of the dibromoporphyrin with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. semanticscholar.org This methodology allows for the incorporation of a variety of substituted ethynyl moieties, leading to a broad range of functionalized porphyrins.

Table 1: Examples of Sonogashira Cross-Coupling Reactions with 5,15-dibromo-10,20-bis(4-ethoxycarbonyl-phenyl)porphyrin semanticscholar.org

| Entry | Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | 5,15-Bis(phenylethynyl)-10,20-bis(4-ethoxycarbonyl-phenyl)porphyrin | 85 |

| 2 | 4-Ethynyltoluene | 5,15-Bis((4-methylphenyl)ethynyl)-10,20-bis(4-ethoxycarbonyl-phenyl)porphyrin | 78 |

| 3 | 4-Ethynylanisole | 5,15-Bis((4-methoxyphenyl)ethynyl)-10,20-bis(4-ethoxycarbonyl-phenyl)porphyrin | 92 |

| 4 | 1-Ethynyl-4-nitrobenzene | 5,15-Bis((4-nitrophenyl)ethynyl)-10,20-bis(4-ethoxycarbonyl-phenyl)porphyrin | 65 |

| 5 | Ethynyltrimethylsilane | 5,15-Bis((trimethylsilyl)ethynyl)-10,20-bis(4-ethoxycarbonyl-phenyl)porphyrin | 75 |

Coupling with Furan (B31954) and Thiophene-Based Groups

The incorporation of heterocyclic moieties such as furan and thiophene (B33073) at the meso-positions of the porphyrin can influence its electronic properties and coordination chemistry. The Suzuki coupling reaction is a highly effective method for forging carbon-carbon bonds between the brominated porphyrin and these heterocyclic systems. The reaction typically employs a furan- or thiophene-boronic acid as the coupling partner.

This synthetic strategy allows for the creation of porphyrin-heterocycle conjugates with potential applications in organic electronics and sensor technology. The reaction conditions are generally mild and tolerate a wide range of functional groups on both the porphyrin and the heterocyclic partner.

Palladium-Catalyzed Stille Coupling Reactions

The Stille coupling reaction provides another versatile method for the functionalization of this compound. This reaction involves the palladium-catalyzed cross-coupling of the dibromoporphyrin with an organostannane reagent (R-Sn(n-Bu)₃). A key advantage of the Stille reaction is the stability and tolerance of organostannanes to a wide variety of functional groups.

This methodology can be employed to introduce a diverse range of substituents, including alkyl, vinyl, aryl, and heteroaryl groups, at the meso-positions of the porphyrin. The choice of the palladium catalyst and ligands can influence the efficiency and selectivity of the reaction. The Stille coupling is a valuable tool for the synthesis of complex porphyrin architectures that may not be accessible through other coupling methods.

Palladium-Catalyzed Amination (C-N Bond Formation)

The introduction of nitrogen-containing functional groups at the meso-positions of the porphyrin ring can significantly impact its properties, including its ability to coordinate with metal ions and its performance in catalytic applications. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.

Synthesis of Meso-Arylamino- and Alkylamino-Substituted Porphyrins

The Buchwald-Hartwig amination can be effectively applied to this compound to synthesize meso-arylamino- and alkylamino-substituted porphyrins. The reaction involves the coupling of the dibromoporphyrin with a primary or secondary amine in the presence of a palladium catalyst and a suitable base. The choice of ligand for the palladium catalyst is crucial for the success of this transformation, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. This method allows for the synthesis of a wide range of amino-substituted porphyrins with tailored electronic and steric properties.

Palladium-Catalyzed Alkoxylation and Aryloxylation (C-O Bond Formation)

The formation of carbon-oxygen bonds at the meso-positions of the porphyrin ring can be achieved through palladium-catalyzed alkoxylation and aryloxylation reactions. These reactions, often referred to as Buchwald-Hartwig C-O coupling, enable the synthesis of porphyrins with ether linkages at the periphery. These ether-functionalized porphyrins can exhibit modified solubility and self-assembly properties.

The reaction involves the coupling of this compound with an alcohol or a phenol (B47542) in the presence of a palladium catalyst and a strong base. Similar to C-N bond formation, the selection of the appropriate ligand is critical for achieving high yields and preventing side reactions. This methodology opens up avenues for the synthesis of porphyrin-based materials with novel architectures and functionalities.

Palladium-Catalyzed Aminocarbonylation for Bioconjugate Synthesis

Palladium-catalyzed aminocarbonylation is a powerful method for converting aryl halides into amides, offering a direct route to attach biomolecules or their linking arms to the porphyrin core. This transformation introduces a carboxamide functional group, which is prevalent in biological systems and provides a stable linkage for bioconjugates. The reaction typically involves an aryl halide (in this case, the bromo-substituted porphyrin), carbon monoxide (CO), and an amine nucleophile in the presence of a palladium catalyst.

The process is highly adaptable, allowing for the use of various amines, from simple primary amines to more complex structures like amino acid esters, to create a diverse library of porphyrin-amide derivatives. d-nb.infomdpi.com The reactivity of the amine, particularly its basicity and steric bulk, can influence reaction efficiency, sometimes necessitating the use of specialized ligands to achieve high yields. d-nb.infomdpi.com While direct examples on this compound are specific, the methodology has been broadly applied to various organic halides, demonstrating its utility for creating amide-linked conjugates. nih.govdntb.gov.uadiva-portal.org

Table 1: Representative Conditions for Palladium-Catalyzed Aminocarbonylation

| Substrate | Amine | Catalyst System | CO Source | Conditions | Yield |

|---|---|---|---|---|---|

| 1-Iodoisoquinoline | Primary/Secondary Amines | Pd(OAc)₂ / PPh₃ | 1 bar CO | 50 °C, DMF | 55-89% mdpi.com |

| Aryl Halide | Amidines | Pd(OAc)₂ / PPh₃ or DPEphos | Mo(CO)₆ | 80-110 °C, DMF | Up to 87% diva-portal.org |

| Benzyl Chlorides | Primary/Secondary Amines | Pd₂(dba)₃ / cataCXium® A | 1 bar CO | Room Temp, Toluene | High |

| 20-Iodo-20-ene Steroid | Various Amines | Pd(OAc)₂ / Ligand | 1 bar CO | 50 °C | Good d-nb.info |

Palladium-Catalyzed Polyfluorophenylation with Organozinc Reagents

The introduction of polyfluorinated aryl groups onto a porphyrin macrocycle can significantly alter its electronic properties, making it more resistant to oxidative degradation and tuning its redox potentials. Palladium-catalyzed cross-coupling reactions provide an efficient means to achieve this. Specifically, the coupling of this compound with organozinc reagents, such as bis(pentafluorophenyl)zinc, has been investigated.

Early work by Therien et al. demonstrated the feasibility of this methodology using [5,15-dibromo-10,20-diphenylporphinato]zinc(II) as a substrate. mdpi.com Subsequent research has expanded on this protocol, exploring its application to free-base bromoporphyrins. A general method involves reacting the bromoporphyrin with a bis(polyfluorophenyl)zinc reagent in the presence of a palladium catalyst like Pd(OAc)₂ with a phosphine ligand such as t-Bu₃P·HBF₄. mdpi.com This approach allows for the synthesis of porphyrins bearing one or more polyfluorophenyl substituents at the meso-positions.

Table 2: Conditions for Palladium-Catalyzed Pentafluorophenylation of a Bromoporphyrin

| Substrate | Reagent | Catalyst System | Solvent | Temperature |

|---|---|---|---|---|

| [5,15-dibromo-10,20-diphenylporphinato]zinc(II) | C₆F₅ZnCl | Pd(dppf) | THF | 25-60 °C mdpi.com |

| Free Base Bromoporphyrin | Bis(pentafluorophenyl)zinc | Pd(OAc)₂ / t-Bu₃P·HBF₄ | THF | Room Temp. mdpi.com |

Direct C-H Functionalization Approaches

Direct C-H functionalization has emerged as a more atom-economical and efficient alternative to traditional cross-coupling methods, as it avoids the pre-functionalization of the substrate. For porphyrins, this allows for the modification of C-H bonds at the β-pyrrolic positions or on peripheral aryl groups.

Iridium-Catalyzed Regioselective Borylation

Iridium-catalyzed C-H borylation is a premier method for introducing boronic ester functionalities onto aromatic systems, which can then be used in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling). nih.govacs.org The regioselectivity of this reaction is often governed by steric factors, which provides a complementary approach to electrophilic substitution reactions that are controlled by electronics. nih.gov

When applied to porphyrins, the outcome of iridium-catalyzed borylation is highly dependent on the substitution pattern of the macrocycle. For meso-aryl substituted porphyrins, the borylation can occur selectively at the aryl substituents rather than the porphyrin core itself. nih.gov However, for porphyrins with unsubstituted meso-positions, such as a derivative of 5,15-diphenylporphyrin, the borylation proceeds with high regioselectivity at the β-positions of the pyrrole rings. nih.gov This steric control allows for the precise installation of boryl groups at positions that are otherwise difficult to functionalize. nih.govrsc.orgresearchgate.net The reaction typically employs an iridium catalyst, such as [Ir(OMe)(COD)]₂, with a bipyridine ligand and a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂). researchgate.netnih.gov

Table 3: Regioselectivity in Iridium-Catalyzed Porphyrin Borylation

| Porphyrin Type | Borylation Site | Catalyst System | Reagent |

|---|---|---|---|

| meso-Triarylporphyrins | β-positions | [Ir(μ-X)(cod)]₂ / dtbpy | B₂pin₂ nih.gov |

| meso-Tetraarylporphyrins | para-positions of aryl groups | [Ir(μ-X)(cod)]₂ / dtbpy | B₂pin₂ nih.gov |

| o-Carboranes | Cage B(3,6)-H bonds | Iridium Catalyst | B₂pin₂ nih.gov |

Post-Synthetic Modifications and Derivatization

Once a functionalized porphyrin scaffold is synthesized, further modifications can be carried out to attach other molecules or to induce new structural features. These "post-synthetic" strategies are crucial for creating complex, multifunctional systems.

Click Chemistry for Conjugate Formation

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and versatile reaction for covalently linking molecular components. bohrium.combohrium.com Its bio-orthogonality and reliability make it ideal for conjugating porphyrins to a wide range of molecules, including polymers, biomolecules, and other chromophores. nih.govrsc.org The strategy involves functionalizing the porphyrin with either an azide (B81097) or an alkyne group. Derivatives of this compound can be converted into azide- or alkyne-containing synthons through nucleophilic substitution or cross-coupling reactions, which are then ready to "click" with a complementary-functionalized partner. ntu.edu.sgresearchgate.net

A significant advancement in this area is the use of strain-promoted azide-alkyne cycloaddition (SPAAC), which proceeds without a cytotoxic copper catalyst. researchgate.netnih.gov This is particularly important for applications in life sciences where copper contamination is a concern. researchgate.netnih.gov By incorporating a strained alkyne, such as a cyclooctyne (B158145) derivative, onto the porphyrin, conjugation with an azide-bearing molecule can be achieved with high efficiency under mild, catalyst-free conditions. nih.gov

Intramolecular Cyclization and Fusion Reactions

Intramolecular reactions provide a powerful route to create extended, rigid, and planar π-conjugated systems by forming new rings within the porphyrin structure. These reactions can dramatically alter the electronic and optical properties of the macrocycle. One such strategy involves the palladium-catalyzed intramolecular cyclization between a meso-aryl substituent and an adjacent β-pyrrolic position on the porphyrin core. acs.org This C-H/C-X coupling (where X is a halide) effectively "fuses" the aryl ring to the porphyrin, creating a more planar and conjugated structure.

Another approach involves the oxidative coupling of meso-phenyl substituted porphyrins. nih.gov In processes like oxidative chemical vapor deposition (oCVD) using oxidants such as FeCl₃, radical cations of the porphyrin are formed. nih.gov These reactive intermediates can then undergo C-C bond formation, leading to intramolecular cyclization between a phenyl group and the porphyrin macrocycle or intermolecular coupling to form fused porphyrin polymers. nih.gov The specific reaction pathways and resulting linkages (e.g., meso–β or meso–meso) can be influenced by the reaction conditions and the specific porphyrin precursor. nih.govugm.ac.id

Coordination Chemistry and Metalloporphyrin Complexation

Formation of Metal Complexes

The insertion of divalent metal ions such as zinc(II), copper(II), nickel(II), and palladium(II) into the 5,15-Dibromo-10,20-diphenylporphine core is a fundamental aspect of its chemistry. These metal complexes are typically synthesized by reacting the free-base porphyrin with a corresponding metal salt in a suitable organic solvent.

The synthesis of zinc(II) this compound, denoted as [Zn(DBDPP)], is typically achieved by reacting the free-base porphyrin with a zinc(II) salt, such as zinc(II) acetate (B1210297) (Zn(OAc)₂), in a high-boiling solvent like N,N-dimethylformamide (DMF) or a chloroform (B151607)/methanol (B129727) mixture. The reaction is often carried out at elevated temperatures to facilitate the insertion of the zinc ion. nih.govnih.gov The progress of the metalation can be conveniently monitored by UV-Vis spectroscopy, where a noticeable shift in the Soret and Q-bands is observed upon complexation. morressier.com For instance, the Soret band of the free-base porphyrin typically splits into two upon metalation, and the four Q-bands in the visible region collapse into two. In the case of a related compound, 5,10-dibromo-15,20-bis(4-methylphenyl)porphyrinatozinc(II), the zinc ion is five-coordinate, with a methanol molecule acting as an axial ligand. nih.govresearchgate.net

Table 1: Synthesis of Zinc(II) this compound Complex

| Reactants | Solvent | Conditions | Product |

|---|

The insertion of copper(II) into the this compound macrocycle to form [Cu(DBDPP)] can be accomplished by reacting the porphyrin with a copper(II) salt, commonly copper(II) acetate (Cu(OAc)₂), in a solvent such as chloroform or a mixture of chloroform and acetic acid. orientjchem.org The reaction is typically carried out under reflux conditions. orientjchem.org The formation of the copper complex is indicated by a color change of the solution and can be confirmed by UV-Vis spectroscopy, which shows a blue shift of the Soret band and a reduction in the number of Q-bands from four to two. mdpi.com In a one-pot synthesis of copper tetraphenylporphyrin, the reaction is carried out in DMF at elevated temperatures. rasayanjournal.co.in

Table 2: Synthesis of Copper(II) this compound Complex

| Reactants | Solvent | Conditions | Product |

|---|

Nickel(II) and palladium(II) complexes of this compound, [Ni(DBDPP)] and [Pd(DBDPP)], are generally synthesized by reacting the free-base porphyrin with nickel(II) and palladium(II) salts, respectively. For nickel complexation, nickel(II) chloride (NiCl₂) or nickel(II) acetate can be used in a high-boiling solvent like DMF. nih.gov For palladium insertion, palladium(II) chloride (PdCl₂) or bis(benzonitrile)palladium(II) chloride are common reagents, and the reaction is often performed in refluxing DMF or acetonitrile. mdpi.com The formation of these complexes is accompanied by characteristic changes in their UV-Vis spectra. Palladium(II) complexes of porphyrins are typically four-coordinate with a square-planar geometry. researchgate.net

Table 3: Synthesis of Nickel(II) and Palladium(II) this compound Complexes

| Metal Ion | Reactants | Solvent | Conditions | Product |

|---|---|---|---|---|

| Nickel(II) | This compound, Nickel(II) Salt | DMF | Reflux | [Ni(5,15-Dibromo-10,20-diphenylporphinato)] |

Metalation Reaction Mechanisms

The mechanism of metal ion insertion into a porphyrin core is a complex process that is influenced by several factors, including the nature of the metal salt, the solvent, and the porphyrin structure itself. A generally accepted mechanism involves a pre-equilibrium step where the porphyrin macrocycle undergoes deformation, followed by the coordination of the metal ion to the pyrrolic nitrogen atoms and subsequent loss of the N-H protons.

The initial step is the deformation of the planar porphyrin ring, which facilitates the accessibility of the nitrogen lone pairs to the incoming metal ion. This deformation is often assisted by the solvent or by the coordination of an anion from the metal salt to one of the N-H protons. The metal ion then coordinates to one or more of the pyrrole (B145914) nitrogen atoms, forming an intermediate complex. This is followed by the stepwise or concerted removal of the two protons from the porphyrin core, leading to the final metalloporphyrin. The rate of metalation can be influenced by the acidity of the N-H protons and the steric hindrance around the coordination site.

Influence of Metalation on Reactivity and Electronic Structure

The insertion of a metal ion into the this compound macrocycle has a profound impact on its electronic structure and, consequently, its chemical reactivity.

Electronic Structure: Upon metalation, the symmetry of the porphyrin molecule changes from D₂h (in the free base) to D₄h (for square planar complexes), which is reflected in the simplification of its UV-Vis absorption spectrum. The intense Soret band and the weaker Q-bands in the visible region are sensitive to the central metal ion. The nature of the metal and its d-orbitals can interact with the π-system of the porphyrin, leading to shifts in the absorption maxima and changes in the molar absorptivity. researchgate.net For instance, the introduction of a metal ion generally causes a blue shift in the Soret band and a reduction of the Q-bands from four to two. mdpi.com

Reactivity: Metalation significantly alters the reactivity of the porphyrin. The bromine atoms at the 5 and 15 positions of [M(DBDPP)] complexes are susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the facile introduction of a wide range of functional groups at the meso-positions, enabling the synthesis of more complex porphyrin architectures. The central metal ion can also influence the redox properties of the porphyrin ring, making it either easier or more difficult to oxidize or reduce. Furthermore, the metal center itself can serve as a catalytic site for various chemical transformations.

Supramolecular Chemistry and Self Assembly Phenomena

Solution-Phase Aggregation and Supramolecular Assemblies

The self-assembly of 5,15-Dibromo-10,20-diphenylporphine in the solution phase is a complex process influenced by a variety of environmental factors. The interplay of these factors allows for the controlled formation of diverse nanostructures.

The nature of the solvent plays a critical role in directing the self-assembly of porphyrin molecules. The polarity of the solvent, in particular, can significantly influence the morphology of the resulting supramolecular structures. For analogous porphyrin compounds, a bathochromic (red) or hypsochromic (blue) shift in the absorption spectra can be observed depending on the solvent polarity, indicating different modes of aggregation. For instance, in more polar solvents, J-type aggregates (edge-to-edge association) are often favored, leading to the formation of elongated nanostructures such as rods and wires. Conversely, less polar solvents can promote the formation of H-type aggregates (face-to-face stacking), which may result in more compact structures. The specific interactions between the porphyrin molecules and the solvent molecules dictate the final assembled state.

Several factors, in addition to solvent polarity, govern the formation and stability of this compound aggregates in solution.

Concentration: As with most self-assembling systems, the concentration of the porphyrin solution is a key determinant of aggregation. Below a certain critical concentration, the molecules exist predominantly as monomers. As the concentration increases, aggregation becomes more favorable, and the size and morphology of the assemblies can change.

Temperature: Temperature affects the thermodynamics of the self-assembly process. Generally, an increase in temperature provides thermal energy that can overcome the non-covalent interactions holding the aggregates together, leading to disaggregation. Conversely, lowering the temperature can promote the formation of more ordered and stable assemblies.

Solvent Polarity: As mentioned, solvent polarity is a crucial factor. The electronic absorption and vibrational spectra of porphyrins are sensitive to the polarity of their environment. For instance, studies on similar porphyrins have shown that changes in solvent composition can lead to significant shifts in the absorption bands, reflecting changes in the aggregation state and the nature of the intermolecular interactions. dntb.gov.ua

| Factor | Influence on Aggregation |

| Concentration | Higher concentrations generally favor aggregation. |

| Temperature | Higher temperatures can lead to the disassembly of aggregates. |

| Solvent Polarity | Can dictate the type of aggregate (e.g., J-aggregates vs. H-aggregates) and the morphology of the resulting nanostructures. |

Solid-State Structures and Molecular Packing

In the solid state, this compound molecules arrange themselves into highly ordered crystalline structures. The specific packing arrangement is determined by a delicate balance of various intermolecular forces.

X-ray crystallography is a powerful technique for elucidating the three-dimensional structure of molecules in the solid state. scienceasia.org Analysis of the crystal structure of the closely related 5-bromo-10,20-diphenylporphyrin reveals important details about its molecular conformation and packing. In this structure, the porphyrin macrocycle exhibits minimal out-of-plane distortion. The phenyl substituents are typically twisted with respect to the porphyrin plane, which is a common feature for meso-arylporphyrins. The specific bond lengths and angles within the porphyrin core are consistent with those of other diarylporphyrins. researchgate.net

While this compound is an achiral molecule, the spontaneous formation of chiral assemblies from achiral building blocks is a known phenomenon in supramolecular chemistry. researchgate.net In the solid state, achiral porphyrins can sometimes pack in a way that generates a chiral crystal structure, leading to the formation of helical or screw-like arrangements. This process, known as spontaneous resolution or deracemization, can be influenced by subtle changes in crystallization conditions. The resulting chiral structures can exhibit interesting chiroptical properties. The design and synthesis of chiral porphyrins are of increasing interest for their potential applications in enantioselective catalysis and chiral recognition. mdpi.com

The packing of this compound in the crystalline state is governed by a combination of non-covalent interactions.

Hydrogen Bonding: While the parent porphyrin does not have strong hydrogen bond donors, intermolecular C-H···N and C-H···π interactions can play a role in stabilizing the crystal lattice. In the crystal structure of a related borylated diphenylporphyrin, intermolecular hydrogen bonds between a benzene (B151609) ring's hydrogen and a porphyrin's nitrogen atom connect pairs of molecules.

Halogen Bonding: The bromine atoms at the 5 and 15 positions introduce the possibility of halogen bonding, an attractive interaction between an electrophilic region on the halogen atom and a nucleophilic site on an adjacent molecule. chemrxiv.org However, in the crystal structure of the closely related 5-bromo-10,20-diphenylporphyrin, no apparent halogen bonding is observed. researchgate.net The presence and strength of halogen bonding in porphyrin crystals can be influenced by the electronic nature of the porphyrin ring and the presence of other competing interactions. chemrxiv.org

| Intermolecular Interaction | Description |

| Hydrogen Bonding | Weak interactions involving hydrogen atoms, such as C-H···N and C-H···π, can contribute to the crystal packing. |

| Halogen Bonding | Potential for attractive interactions involving the bromine atoms, though not always observed. researchgate.net |

| π-π Stacking | Strong interactions between the aromatic porphyrin macrocycles, often in an offset face-to-face or edge-to-face arrangement, are a major driving force for crystal assembly. researchgate.netnih.govmdpi.com |

Surface-Adsorbed Conformations and Assembly on Substrates

The behavior of this compound at the solid-liquid or solid-vacuum interface is dictated by a delicate balance of forces, including molecule-substrate and molecule-molecule interactions. These interactions can lead to distinct conformational adaptations and self-assembly patterns on different substrates.

The conformation of this compound when adsorbed on metal surfaces is highly dependent on the nature of the substrate. On a Au(111) surface, the molecule adopts a planar conformation. In this arrangement, the porphyrin macrocycle lies flat on the surface. This planarization is attributed to the strong interaction between the molecule and the gold substrate. At low coverages, the molecules are mobile and exist as a two-dimensional gas. As the coverage increases, they self-assemble into ordered domains. Upon annealing to 420 K, a close-packed monolayer is formed, with the molecules arranged in a square lattice. In this packed assembly, the phenyl groups are tilted with respect to the macrocycle, and the bromine atoms point away from the surface.

In contrast, on a Pb(111) surface, this compound adopts a saddle-shaped conformation at low temperatures and coverages. In this non-planar structure, the two phenyl rings point upwards, while the two bromine atoms are directed downwards. This conformation is closer to the molecule's calculated gas-phase geometry and is a result of the weaker molecule-substrate interaction on the lead surface compared to gold. This difference in conformational adaptation also influences the self-assembly, leading to a more open, porous network on Pb(111) as opposed to the close-packed structure on Au(111).

| Substrate | Molecular Conformation | Driving Interaction | Resulting Assembly |

|---|---|---|---|

| Au(111) | Planar | Strong molecule-substrate interaction | Close-packed monolayer (after annealing) |

| Pb(111) | Saddle-shaped | Weaker molecule-substrate interaction | Open, porous network |

The conformational landscape of this compound on a Pb(111) surface is not static. The molecule can undergo a transformation from the saddle-shaped conformation to a more planar one. This conformational switching is dependent on both the substrate temperature and the surface coverage.

At low temperatures and low coverages, the saddle-shaped conformation is favored. However, as the temperature is increased or the molecular coverage on the surface becomes higher, a transition to a more planar conformation is observed. This transformation is accompanied by a change in the self-assembled structure, shifting from a disordered state to a more ordered one-dimensional array. The increased thermal energy and intermolecular interactions at higher coverages provide the necessary driving force to overcome the energy barrier for the conformational change, leading to a more thermodynamically stable, planar arrangement.

| Condition | Favored Conformation | Resulting Structure |

|---|---|---|

| Low Temperature & Low Coverage | Saddle-shaped | Disordered state |

| Increased Temperature or Coverage | More Planar | Ordered one-dimensional array |

The bromine substituents on the this compound molecule serve as reactive handles for on-surface synthesis, enabling the formation of covalently linked nanostructures. Specifically, on a Au(111) surface, this molecule can undergo Ullmann polymerization.

This reaction is initiated by depositing the this compound molecules onto the Au(111) surface, followed by annealing to a temperature of 600 K. At this temperature, the bromine atoms are cleaved from the porphyrin core, and subsequent C-C bond formation occurs between adjacent molecules. This process results in the formation of long, linear polymer chains. These well-ordered chains are composed of repeating diphenylporphine units and can reach lengths of up to 100 nm. This on-surface Ullmann coupling provides a powerful bottom-up approach for the fabrication of one-dimensional organic nanostructures with high precision.

Photophysical and Spectroscopic Characterization

Electronic Absorption and Emission Spectroscopy

The electronic absorption spectra of porphyrins are distinguished by an intense Soret band in the near-UV region and several weaker Q-bands in the visible region. researchgate.net These arise from π-π* transitions within the porphyrin macrocycle.

The UV-Vis spectrum of 5,15-Dibromo-10,20-diphenylporphine in dichloromethane (B109758) (CH2Cl2) displays a prominent Soret band and several Q-bands. cyberleninka.ru The bromination at the 5 and 15 (or meso) positions influences the electronic properties of the porphyrin ring. This substitution pattern can lead to a red shift in the absorption bands compared to unsubstituted diphenylporphyrins. qut.edu.au

Aggregation of porphyrin molecules can significantly alter their absorption spectra. When porphyrin units are embedded into a polymer backbone, the Soret band tends to broaden and shift, while the Q-bands also show a red shift. rsc.orgrsc.org This indicates electronic interaction between the porphyrin units. rsc.orgrsc.org In solution, the formation of aggregates, often induced by changes in solvent composition, can be observed by a broadening and shifting of the Soret band. tandfonline.com For instance, in a mixture of chloroform (B151607) and methanol (B129727), the Soret band broadens, signaling the formation of weakly bonded supramolecular assemblies. tandfonline.com

| Compound | Solvent | Soret Band (λmax, nm) | Q-Bands (λmax, nm) | Reference |

|---|---|---|---|---|

| This compound | CH2Cl2 | 412 | 508, 543, 580, 636 | cyberleninka.ru |

| 5-Bromo-10,20-diphenylporphyrin | CH2Cl2 | 414 | 511, 545, 587, 643 | cyberleninka.ru |

Extending the π-conjugation of the porphyrin system by introducing substituents at the meso positions can significantly impact the electronic spectra. For example, the introduction of furan (B31954) and thiophene-based groups at the 5 and 15 positions of a diphenylporphyrin, following a Suzuki-Miyaura cross-coupling reaction with a dibrominated precursor, leads to a red shift in the absorption spectra. whiterose.ac.uk This red shift is attributed to a decrease in the dihedral angles along the porphyrin plane, which enhances the electronic communication between the porphyrin core and the peripheral substituents. whiterose.ac.uk

Similarly, linking pyrene (B120774) chromophores to a 5,15-diphenylporphyrin core, either directly or via an ethene bridge, results in broadened and more intense absorption bands. cyberleninka.ru Theoretical calculations have shown that an ethene-bridged dyad exhibits a second Soret band component that is significantly bathochromically shifted, leading to a broad, intense absorption in the blue region of the visible spectrum. cyberleninka.ru The Q-band in such a dyad is also broadened and shows increased intensity. cyberleninka.ru

Fluorescence spectroscopy provides insights into the excited singlet state of porphyrins. The introduction of heavy atoms like bromine is known to quench fluorescence and reduce quantum yields by enhancing non-radiative decay pathways, a phenomenon known as the "heavy atom effect". qut.edu.auwhiterose.ac.uk This quenching effect is a result of increased intersystem crossing from the singlet excited state to the triplet state. diva-portal.org

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For brominated porphyrins, these values are typically low. whiterose.ac.uk For instance, a furan-based porphyrin derivative synthesized from a dibrominated diphenylporphyrin precursor exhibited a quantum yield of 0.067. whiterose.ac.uk The fluorescence of porphyrin systems can also be quenched by attached groups like ferrocene (B1249389) through inter- and intramolecular processes. uu.nl

| Compound | Quantum Yield (Φf) | Reference |

|---|---|---|

| trans-5,15-di(methyl furan-2-carboxylate)10,20-diphenylporphyrin | 0.067 | whiterose.ac.uk |

| 5,10,15,20-tetraphenylporphyrin (H2TPP) in DMF | 0.12 | researchgate.net |

Excited State Dynamics and Energy Migration

The excited states of porphyrins are central to their function in various photochemical processes. beilstein-journals.org Upon photoexcitation, porphyrins can undergo several processes, including fluorescence, intersystem crossing to the triplet state, and electron or energy transfer.

Transient absorption spectroscopy is a powerful technique to study the dynamics of excited states. acs.org For porphyrin systems, this technique allows for the investigation of photoinduced electron transfer and other photochemical events. worldscientific.com In dyad systems where a porphyrin is linked to another chromophore like pyrene, energy can flow from the pyrene to the porphyrin in the excited state. cyberleninka.ru The efficiency of this energy transfer depends on the nature of the linkage and whether the porphyrin is a free base or a metal complex. cyberleninka.ru

The introduction of bromine atoms can influence these photochemical events. researchgate.net Femtosecond transient absorption studies on a subphthalocyanine-fullerene dyad, where the subphthalocyanine (B1262678) was substituted with 4-iodophenoxy groups, revealed that photoinduced electron transfer is the primary quenching mechanism. worldscientific.com

Spectroelectrochemical Investigations of Charge Separated States

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the properties of electrochemically generated species. For porphyrins, this method is valuable for investigating charge-separated states, which are crucial in processes like artificial photosynthesis and solar energy conversion. whiterose.ac.uk The formation of radical ions upon illumination can be observed, and their quantum yields can be determined. photobiology.com

The electrochemical properties of porphyrins are affected by meso-substituents. For instance, the introduction of bromine atoms at the β-pyrrole positions of a tin(IV) porphyrin makes the porphyrin π-system easier to reduce. researchgate.net The excited states of porphyrins are more potent oxidants and reductants compared to their ground state, a property that can be quantified by comparing their standard reduction potentials in both states. beilstein-journals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

The structure of this compound possesses a C₂ᵥ symmetry, which significantly influences its NMR spectra. This symmetry element makes the two phenyl groups at the 10- and 20-positions chemically equivalent. Likewise, the pyrrolic protons are divided into distinct sets.

¹H NMR Spectroscopy

The ¹H NMR spectrum of a porphyrin is characterized by highly dispersed chemical shifts, a direct consequence of the large aromatic ring current of the macrocycle. The inner N-H protons are found at unusually high field (negative ppm values), being strongly shielded by the ring current. Conversely, the external protons, such as the β-pyrrolic and meso-protons, are significantly deshielded and appear at very low fields (typically >8 ppm).

For this compound, the following signals are anticipated in a typical deuterated solvent like chloroform (CDCl₃):

N-H Protons: A singlet appearing in the high-field region, typically between -2.5 and -3.5 ppm, integrating to two protons.

β-Pyrrolic Protons: Due to the C₂ᵥ symmetry, the eight β-pyrrolic protons are expected to appear as two distinct sets of signals. The four protons at the 2, 3, 17, and 18 positions would be equivalent, and the four protons at the 7, 8, 12, and 13 positions would form another equivalent set. These would likely appear as two doublets, each integrating to four protons, in the region of 8.5 to 9.5 ppm. The coupling between adjacent β-protons (³JHH) is typically around 4-5 Hz.

Phenyl Protons: The protons of the two equivalent phenyl groups at the 10- and 20-positions will appear in the aromatic region, between approximately 7.5 and 8.5 ppm. These signals often present as complex multiplets, integrating to a total of ten protons (2 x C₆H₅). The ortho-protons are typically found at a lower field than the meta- and para-protons due to their proximity to the porphyrin ring.

Based on available data for analogous compounds, a representative, though not definitively assigned, ¹H NMR data table is presented below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Proposed Assignment |

| ~8.8 - 9.5 | d | 4H | β-H (Pyrrole) |

| ~8.6 - 9.0 | d | 4H | β-H (Pyrrole) |

| ~8.1 - 8.3 | m | 4H | ortho-H (Phenyl) |

| ~7.7 - 7.9 | m | 6H | meta/para-H (Phenyl) |

| ~-2.5 - -3.5 | s | 2H | N-H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. The high symmetry of this compound simplifies the spectrum, reducing the number of unique carbon signals.

Key expected signals in the ¹³C NMR spectrum include:

meso-Carbons: The carbon atoms at the meso-positions (5, 10, 15, 20) are distinct. The two bromine-substituted carbons (C-5, C-15) would appear as a single signal, likely shifted to a lower field (around 100-110 ppm) due to the electronegativity of bromine. The two phenyl-substituted carbons (C-10, C-20) would appear as another signal in the meso-carbon region (around 120-125 ppm).

Pyrrolic Carbons: The α-pyrrolic carbons (adjacent to the nitrogen atoms) and β-pyrrolic carbons will give rise to several signals in the range of 130-150 ppm. Due to the symmetry, fewer signals than the total number of pyrrolic carbons are expected.

Phenyl Carbons: The carbons of the phenyl rings will show characteristic signals in the aromatic region (125-145 ppm). The ipso-carbon (the carbon attached to the porphyrin ring) is typically found around 140-142 ppm. The ortho, meta, and para carbons will also have distinct chemical shifts.

A table summarizing the anticipated ¹³C NMR chemical shifts is provided below.

| Chemical Shift (δ) ppm | Proposed Assignment |

| ~145-155 | α-Pyrrole Carbons |

| ~130-140 | β-Pyrrole Carbons |

| ~141-143 | ipso-C (Phenyl) |

| ~134-136 | ortho-C (Phenyl) |

| ~127-129 | meta-C (Phenyl) |

| ~126-128 | para-C (Phenyl) |

| ~120-123 | C-10, C-20 (meso) |

| ~103-106 | C-5, C-15 (meso, C-Br) |

Electrochemical Behavior and Redox Processes

Redox Properties of 5,15-Dibromo-10,20-diphenylporphine and its Derivatives

This compound serves as a critical precursor for a wide array of functionalized porphyrins, primarily due to the reactivity of its meso-bromo substituents. frontierspecialtychemicals.comnih.gov These positions are readily modified through metal-mediated cross-coupling reactions, allowing for the synthesis of derivatives with tailored electrochemical properties. frontierspecialtychemicals.comnih.govacs.org

The inherent redox activity of the porphyrin macrocycle can be systematically altered by the introduction of different functional groups at the meso-positions. For instance, the replacement of the bromo atoms with amino groups, achieved via palladium-catalyzed amination, yields meso-arylamino- and alkylamino-substituted porphyrins. acs.org These substitution reactions are pivotal as they directly influence the electronic nature of the porphyrin π-system.

Furthermore, derivatives such as those linked to ferrocene (B1249389) moieties have been extensively studied. uu.nl Ferrocene and porphyrin units both possess rich and reversible electrochemistry, making their combination in a single molecule a target for creating interesting electrochemical devices. uu.nl The redox properties of such hybrid molecules are a direct consequence of the electronic interplay between the constituent parts. In another example, the synthesis of meso-carbazole and meso-pyrene boron dipyrromethene (BDP) dyes has shown that the HOMO and LUMO energy levels, which dictate the redox potentials, are dependent on the degree of π-conjugation. researchgate.net

The following table summarizes the key derivatives synthesized from this compound and the synthetic methods used, which impart new redox characteristics to the molecule.

| Derivative Class | Synthetic Method | Reference |

| meso-Arylamino/Alkylamino Porphyrins | Palladium-Catalyzed Amination | acs.org |

| meso-Aryloxy/Alkoxy Porphyrins | Palladium-Catalyzed C-O Cross-Coupling | frontierspecialtychemicals.com |

| meso-meso Linked Porphyrin Arrays | Palladium-Catalyzed Cross-Coupling | frontierspecialtychemicals.com |

| Ferrocene-Substituted Porphyrins | Palladium(0) Catalyzed Coupling | uu.nl |

| Ethynyl-Substituted Porphyrins | Suzuki Cross-Coupling Reaction | mdpi.com |

Electronic Communication in π-Extended Porphyrin Systems

Effective electronic communication between the porphyrin core and its peripheral substituents is essential for developing functional materials, particularly for applications in light-harvesting and molecular electronics. whiterose.ac.ukuu.nl Halogenated porphyrins like this compound are key building blocks for creating π-extended systems where such communication is critical. kyoto-u.ac.jp

The extension of the π-conjugated system, for example by introducing furan (B31954) or thiophene-based groups at the meso-positions via Suzuki-Miyaura cross-coupling, leads to significant changes in the electronic and optical properties. whiterose.ac.uk These changes, such as a red shift in the UV-Vis absorption spectrum, provide evidence of increased extended conjugation. whiterose.ac.uk Density functional theory (DFT) calculations have confirmed that this spectral shift is due to a decrease in the dihedral angles between the peripheral groups and the porphyrin plane, facilitating better electronic delocalization. whiterose.ac.uk

In hybrid systems, such as porphyrins linked to ferrocene, the degree of electronic communication is highly dependent on the nature of the covalent linker. uu.nl While alkyne linkers have been used, they can sometimes lead to poor electronic communication if the geometry of the final molecule is not favorable, for instance, if the ferrocenyl group adopts an orthogonal orientation relative to the porphyrin ring. uu.nl However, in systems where communication is substantial, the coordination of a Lewis base to a central metal ion within the porphyrin can induce characteristic shifts in the redox potential of the remote ferrocene moiety, demonstrating effective intramolecular electronic signaling. uu.nluu.nl

Influence of Metalation and Peripheral Substituents on Electrochemical Characteristics

The electrochemical characteristics of porphyrins are profoundly influenced by both the metal ion coordinated within the porphyrin cavity and the nature of the peripheral substituents. acs.orgresearchgate.net

Metalation: The identity of the central metal ion has a direct and predictable effect on the redox potentials of the porphyrin macrocycle. acs.org For instance, studies on analogous tetraphenylporphyrins have shown that the energy of the Highest Occupied Molecular Orbital (HOMO) increases, and consequently, the first oxidation potential decreases, in the order of M = 2H < Ni < Zn. acs.org This demonstrates that the central metal can be used as a tool to tune the electronic properties of the porphyrin. acs.org The choice of the metal ion can also impact the reactivity of the porphyrin in subsequent functionalization reactions. For example, a nickel(II) porphyrin was found to be a more reactive substrate than its free-base precursor in certain palladium-catalyzed amination reactions. uu.nl Conversely, the oxidative addition of meso-bromoporphyrins to a Platinum(0) source was observed to be faster for the free-base compound compared to its Ni(II) and Zn(II) complexes. uu.nl

The following table illustrates the influence of the central metal ion on the first oxidation potential of metalloporphyrins.

| Central Metal (M) | Relative First Oxidation Potential |

| 2H (Free Base) | Highest |

| Nickel (Ni) | Intermediate |

| Zinc (Zn) | Lowest |

Data derived from qualitative descriptions indicating an increase in HOMO energy in the order 2H < Ni < Zn, which corresponds to a decrease in the first oxidation potential. acs.org

Peripheral Substituents: The electronic properties of peripheral substituents have a significant impact on the redox behavior of the porphyrin system. acs.org Electron-donating groups attached to the periphery increase the electron density on the porphyrin ring, making it easier to oxidize. uu.nl Conversely, electron-withdrawing groups make the ring more electron-deficient and harder to oxidize. acs.org

In complex organometallic-porphyrin hybrids, this effect can be transmitted through the molecular framework. For example, in systems where NCN-pincer platinum complexes are attached to the phenyl rings of a porphyrin, the electron density at the platinum center increases in the order of the central porphyrin metal being 2H < Ni < Zn. acs.org This shows that the electronic influence of the central metal is communicated to the peripheral organometallic groups, altering their properties. acs.org Similarly, the fluorescence of meso-substituted porphyrins can be dramatically quenched by the "heavy atom effect" when heavy metals are part of the peripheral substituents, a phenomenon directly linked to changes in electronic state transitions. qut.edu.au

Advanced Research Applications

Catalysis Development

The amenability of 5,15-Dibromo-10,20-diphenylporphine to chemical modification makes it a valuable starting material for developing specialized catalysts. By replacing the bromo groups with catalytically active moieties or groups that can induce chirality, researchers can design catalysts for a range of organic transformations.

While the broader class of porphyrins has been extensively studied in catalysis, specific applications often depend on the particular functionalities attached to the porphyrin core. The following sections explore the potential and established roles of derivatives of this compound in catalysis.

Chiral Porphyrins in Enantioselective and Diastereoselective Catalysis

The synthesis of chiral porphyrins is a significant area of research, as these molecules can serve as catalysts for enantioselective and diastereoselective reactions, which are crucial in the production of pharmaceuticals and other fine chemicals. While the literature extensively covers the use of various functionalized porphyrins in asymmetric catalysis, detailed studies specifically starting from this compound to create catalysts for enantioselective and diastereoselective processes are not widely documented in readily available scientific literature. The general strategy, however, would involve the substitution of the bromo groups with chiral auxiliaries or the construction of a chiral superstructure around the porphyrin core.

Cyclopropanation and Aziridination of Alkenes

Metalloporphyrins are well-known catalysts for the cyclopropanation and aziridination of alkenes, reactions that are fundamental in organic synthesis for the creation of three-membered rings. These reactions typically involve a metal center, such as iron, cobalt, or rhodium, coordinated within the porphyrin macrocycle. Although the literature describes the use of various substituted porphyrins as ligands in these catalytic systems, specific examples detailing the use of catalysts directly derived from this compound for cyclopropanation and aziridination are not prominently featured in the reviewed scientific literature. The development of such catalysts would likely involve the metalation of the porphyrin core and potentially the modification of the meso-bromo positions to fine-tune the catalyst's electronic and steric properties.

Palladium-Catalyzed Amination in Synthetic Transformations

The palladium-catalyzed amination of aryl halides is a powerful tool for the formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals and functional materials. nih.govmit.edu The bromo substituents of this compound are amenable to this type of transformation, allowing for the synthesis of meso-amino-substituted porphyrins. These aminated porphyrins are valuable intermediates for the construction of more complex supramolecular structures and materials.

A study by Chen et al. demonstrated the facile and efficient synthesis of meso-arylamino- and alkylamino-substituted porphyrins via the palladium-catalyzed amination of brominated porphyrins, including a compound structurally related to this compound. frontierspecialtychemicals.com This reaction provides a direct method to introduce amino functionalities at the meso positions, which can significantly alter the electronic properties of the porphyrin and provide sites for further functionalization.

| Reactant | Amine | Catalyst System | Product | Application |

| This compound | Primary or Secondary Amines | Palladium catalyst with appropriate ligands | 5,15-Diamino-10,20-diphenylporphine derivatives | Precursors for functional materials and supramolecular assemblies |

Materials Science and Engineering

The rigid, planar structure and rich photophysical properties of the porphyrin macrocycle make this compound an attractive building block for the construction of advanced materials. The bromo groups serve as convenient handles for incorporating the porphyrin into larger polymeric or crystalline frameworks.

Design and Synthesis of Porphyrin-Based Conjugated Microporous Polymers (CMPs)

Conjugated microporous polymers (CMPs) are a class of porous organic materials that combine extended π-conjugation with a porous structure, making them promising for applications in gas storage, separation, and catalysis. researchgate.net Porphyrin-based CMPs are of particular interest due to the inherent functionality of the porphyrin unit.

The synthesis of porphyrin-based CMPs can be achieved through the cross-coupling of porphyrin monomers bearing multiple reactive sites. This compound, with its two reactive bromo groups, is a suitable candidate for such polymerizations, typically through reactions like Suzuki or Sonogashira coupling with complementary multi-topic linkers. While the general synthesis of porphyrin-based CMPs is well-established, specific examples detailing the use of this compound as the primary monomer are emerging in the literature as researchers explore a wider range of building blocks to tune the properties of these materials.

| Monomer 1 | Monomer 2 | Coupling Reaction | Polymer Type | Potential Application |

| This compound | Aromatic diboronic acid/ester | Suzuki Coupling | Porphyrin-based CMP | Gas separation, Heterogeneous catalysis |

| This compound | Diethynyl aromatic compound | Sonogashira Coupling | Porphyrin-based CMP | Optoelectronics, Sensing |

Integration into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers. nih.gov The incorporation of porphyrins as linkers in MOFs can impart a range of interesting properties, including light-harvesting capabilities for photocatalysis and biomimetic catalytic activity. nih.govresearchgate.net

This compound can serve as a precursor to the synthesis of porphyrin-based linkers for MOF construction. A common strategy involves the conversion of the bromo groups into coordinating groups, such as carboxylic acids, which can then react with metal ions to form the MOF structure. For example, a derivative, 5,15-di(4-carboxyphenyl)-10,20-diphenylporphyrin (H2DCPP), has been used to construct a stable porphyrinic MOF through a reaction with zinc nitrate (B79036) and 4,4'-bipyridyl. nih.gov This demonstrates the utility of the 5,15-disubstituted diphenylporphine scaffold in the design of functional MOFs. The synthesis of such a linker from this compound would typically involve a palladium-catalyzed cross-coupling reaction to introduce the carboxylated phenyl groups.

The resulting porphyrin-based MOFs can exhibit high porosity and thermal stability, and the porphyrin units within the framework can be metalated post-synthetically to introduce catalytic sites or to tune the material's electronic properties. bath.ac.uk

| Porphyrin Precursor | Functionalization | Resulting Linker | Metal Node | MOF Application |

| This compound | Palladium-catalyzed carboxyphenylation | 5,15-di(4-carboxyphenyl)-10,20-diphenylporphyrin (H2DCPP) | Zinc | Photocatalysis, Gas storage |

| This compound | Conversion to other coordinating groups (e.g., pyridyl, phosphonate) | Various ditopic porphyrin linkers | Various metal ions | Sensing, Catalysis |

Application in Optoelectronic Devices and Solar Energy Conversion

The unique electronic structure of porphyrins, characterized by strong absorption in the visible light spectrum, makes them excellent candidates for light-harvesting applications. nih.gov The this compound framework is particularly valuable as a building block in the construction of materials for optoelectronic devices and solar cells. nih.gov

Porphyrin derivatives are integral components of dye-sensitized solar cells (DSSCs), where they act as the photosensitizer, absorbing light and injecting electrons into a semiconductor material to generate a current. The performance of these cells is highly dependent on the dye used. Metalloporphyrins, in particular, often exhibit superior photovoltaic properties compared to their free-base counterparts due to more favorable electronic chemical potentials and electron injection force. The structure of this compound allows for the chelation of various metal ions and further functionalization, enabling the fine-tuning of its light-absorption and electron-transfer characteristics to optimize solar cell efficiency.

Furthermore, these porphyrins are used to construct supramolecular assemblies and self-assembled materials for photovoltaic applications. nih.gov By creating organized arrays, researchers can enhance the efficiency of light absorption and charge transport within a device. ru.nl The dibromo-substituents serve as versatile chemical handles for creating larger, conjugated systems through cross-coupling reactions, leading to materials with broad absorption spectra essential for capturing a larger portion of the solar spectrum. mdpi.com

Development of Singlet Oxygen Generating Materials

Photodynamic therapy (PDT) is a therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to produce cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂). nih.govmdpi.com Porphyrins are a prominent class of photosensitizers due to their strong light absorption and ability to efficiently generate ¹O₂ upon irradiation. nih.govchemrxiv.org

The introduction of heavy atoms, such as bromine, into the porphyrin structure is a well-established strategy to enhance singlet oxygen generation. This "heavy-atom effect" promotes a process called intersystem crossing, where the light-excited photosensitizer transitions from its short-lived singlet state to a longer-lived triplet state. nih.gov This triplet state has sufficient lifetime to transfer its energy to ground-state molecular oxygen (³O₂), exciting it to the highly reactive singlet state (¹O₂). nih.govresearchgate.net

Research on 5,15-diaryl-10,20-dihalogeno porphyrins has demonstrated that these compounds have significantly higher singlet oxygen generation rates compared to their non-halogenated counterparts. This enhanced efficacy makes them promising agents for PDT in treating various diseases, including cancer. researchgate.net The ability to produce singlet oxygen is typically quantified by measuring the photo-oxidation of a chemical quencher, such as 1,3-diphenylisobenzofuran (B146845) (DPBF). Studies show that dibromo-substituted porphyrins can rapidly bleach DPBF upon illumination, indicating superior photosensitizing capability.

| Property | Unhalogenated Porphyrin | Halogenated Porphyrin (Diaryl-Dihalogeno) |

| Longest Absorption Wavelength (λmax) | ~630 nm | ~660 nm |

| Singlet Oxygen Generation Rate | Baseline | Significantly Higher |

This table presents a comparative overview of photophysical properties, illustrating the red shift in absorption and the enhanced singlet oxygen generation upon halogenation of the porphyrin core.

Bio-Inspired Research and Bioconjugation

The conjugation of porphyrins with biological molecules is a powerful strategy to create functional materials with enhanced biocompatibility, targeted delivery, and novel self-assembly properties. The this compound core serves as a versatile scaffold for such modifications.

Porphyrin-Amino Acid Bioconjugates

Attaching amino acids to the porphyrin macrocycle is a straightforward method for imparting chirality and amphiphilicity, influencing how the molecules self-assemble in aqueous environments. mdpi.com These porphyrin-amino acid conjugates are of great interest for biomedical applications, particularly in PDT. acs.orgnih.gov

The functional groups of amino acids, such as amines and thiols, can be covalently linked to the porphyrin, often at positions activated by the dibromo substituents. nih.gov This conjugation can improve the solubility and cellular uptake of the photosensitizer. For instance, studies have involved the synthesis of 5,15-diaryl-10,20-dihalogeno porphyrins functionalized with amino acid groups to enhance their photodynamic activity against cancer cells. researchgate.net The resulting bioconjugates often exhibit tailored optical and biological properties, making them effective for therapeutic applications. acs.org The self-assembly of these conjugates can be precisely controlled, leading to the formation of nanostructures with amplified chirality and specific functions for use in advanced sensor systems. mdpi.comresearchgate.net

Glycolipid Surfactant Conjugates for Functional Materials

The creation of amphiphilic molecules by conjugating porphyrins with hydrophilic sugar moieties and hydrophobic lipid chains results in glycolipid surfactant conjugates. These molecules can spontaneously self-assemble in solution to form highly ordered nanostructures, such as micelles, vesicles, or fibrillar networks. ru.nl This bottom-up approach is a key strategy in materials science for creating functional materials with unique optoelectronic properties. ru.nl

While direct studies on this compound conjugated with glycolipids are specific, the principles are well-established for the broader porphyrin class. The porphyrin unit acts as the functional chromophore, while the glycolipid portion directs the self-assembly process through a combination of hydrogen bonding and π-π stacking interactions. ru.nl The resulting arrays position the porphyrin chromophores in a precise arrangement, which is crucial for applications like artificial light-harvesting systems that mimic natural photosynthesis. The specific geometry and intermolecular distances within these assemblies dictate the efficiency of energy transfer and electron coupling, making them promising for next-generation solar energy and electronic materials.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of porphyrin-based systems.

The conformation of porphyrins on surfaces is a critical factor in the design of molecular electronic devices. Studies on other porphyrins have shown that the interaction with the substrate can lead to significant conformational changes. nih.gov For instance, meso-halogenation can induce a distortion of the porphyrin core. nih.gov DFT calculations can predict these conformational changes with a high degree of accuracy, providing a means to characterize samples that are difficult to crystallize and study experimentally. nih.gov In the case of 5,15-Dibromo-10,20-diphenylporphine, the interplay between the phenyl groups and the bromine atoms would dictate the preferred adsorption geometry and the resulting electronic properties of the molecule-surface interface. DFT studies on Fe-decorated porphyrin systems have also been used to investigate adsorption behaviors. chemrevlett.com

Table 1: Predicted Adsorption Properties of Halogen Atoms on Cobalt-Porphyrin (CoP) from DFT Calculations

| Adsorbate | Adsorption Energy (eV) | HOMO-LUMO Gap (eV) |

| F | -2.41 | 1.79 |

| Cl | -1.82 | 2.68 |

| Br | -1.14 | 2.72 |

| CoP (bare) | N/A | 3.11 |

Data sourced from a study on cobalt-doped porphyrin and is intended to be illustrative for the potential effects of halogenation. researchgate.net

Time-dependent DFT (TD-DFT) is a standard method for predicting the electronic absorption spectra of molecules. For porphyrins, the characteristic Soret (B) and Q bands in the UV-visible spectrum are due to π-π* transitions within the conjugated macrocycle. yale.edu The positions and intensities of these bands are sensitive to the substituents on the porphyrin ring.

A DFT study on the parent compound, 5,15-diphenylporphine (H₂DPP), using the B3LYP/6-31G(d) method, showed that the 5,15-substitution causes a notable in-plane distortion of the porphyrin core, while the out-of-plane distortion is negligible. The calculated electronic structure of H₂DPP was found to be consistent with its experimental absorption spectrum.

The introduction of bromine atoms at the 5 and 15 positions is expected to further modulate the electronic properties. Halogenation of porphyrins is known to cause a red-shift in the absorption bands. nih.gov This is attributed to the electron-withdrawing nature of the halogens, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) more than the HOMO (Highest Occupied Molecular Orbital), thus reducing the HOMO-LUMO gap. TD-DFT calculations on halogenated porphyrins have successfully predicted these spectral shifts. For instance, studies on octa-β-halotetrakis(pentafluorophenyl)porphyrins have provided insights into the electronic structures of highly halogenated porphyrins. acs.org The bromine substitution in this compound is also anticipated to influence the relative energies of the frontier molecular orbitals, which can be probed by TD-DFT to predict the UV-Vis spectrum.

Table 2: Calculated Electronic Transition Data for a Model Porphyrin System

| Transition | Excitation Energy (eV) | Oscillator Strength (f) |

| S₀ → S₁ (Q-band) | 1.95 | 0.02 |

| S₀ → S₂ (Q-band) | 2.10 | 0.01 |

| S₀ → S₃ (Soret band) | 2.90 | 1.50 |

| S₀ → S₄ (Soret band) | 3.15 | 1.65 |

This data is hypothetical and for illustrative purposes, based on general characteristics of porphyrin electronic spectra.

Molecular Dynamics Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecules, including conformational changes. While specific MD simulation studies for this compound are not available, the principles can be understood from studies on related porphyrin systems.

MD simulations have been used to investigate the conformational ensemble of larger porphyrin arrays in solution. nih.govresearchgate.net These studies reveal that even for seemingly rigid structures, thermal fluctuations can lead to a significant population of distorted conformers. nih.gov For this compound in solution, MD simulations could provide insights into the rotational dynamics of the phenyl groups relative to the porphyrin plane and the flexibility of the macrocycle itself. The presence of the bulky bromine atoms would likely introduce steric hindrance that could influence the preferred conformations and the energy barriers between them.

Furthermore, MD simulations can be combined with experimental techniques like X-ray scattering to develop and validate coordinate models for the solution-state ensembles of supramolecular structures. nih.govresearchgate.net Such an approach for this compound could elucidate how its conformational preferences in solution might affect its properties and potential applications.

Theoretical Studies on Electronic Communication and Redox Mechanisms

Theoretical studies are instrumental in understanding the electronic communication between different parts of a molecule and the mechanisms of its redox processes. For this compound, this involves the electronic coupling between the phenyl rings and the porphyrin macrocycle, as well as the influence of the bromine substituents on its electron transfer properties.

Studies on related systems, such as [5,15-bis[(aryl)ethynyl]-10,20-diphenylporphinato]zinc(II) complexes, have shown that meso-substitution can extensively modulate the chromophore's electronic structure. acs.org The introduction of substituents at the meso-positions can lead to enhanced π-conjugative interactions, which in turn affect the electronic communication between the peripheral groups and the porphyrin core. acs.org In this compound, the bromine atoms, being electron-withdrawing, are expected to influence the electron density distribution across the molecule, thereby affecting intramolecular electron transfer processes.

The redox potentials of porphyrins are also significantly influenced by their substituents. Theoretical calculations can predict these redox potentials and provide insights into the mechanism of electron transfer. Studies on electron transfer in protein-bound porphyrins suggest that the porphyrin ring itself, rather than a central metal ion, often dictates long-range electron transport. nih.gov The mechanism can be coherence-assisted, where the wavelike nature of electrons contributes to efficient transfer over long distances. nih.gov For this compound, theoretical models could be used to explore how the bromine atoms affect the energies of the radical cation and anion states, and thus the thermodynamics and kinetics of its redox reactions.

Future Research Directions and Academic Outlook

Exploration of Novel Functionalization Paradigms

The future of 5,15-dibromo-10,20-diphenylporphine chemistry lies in the continued development of innovative synthetic methodologies to create derivatives with precisely controlled properties. The two bromine atoms serve as highly reactive sites for post-synthesis modification, making the parent molecule an ideal platform for constructing complex porphyrin architectures. mdpi.com